

Investigating the Pharmacokinetics of ARQ-751: A Technical Guide

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Compound of Interest

Compound Name: ARQ-751

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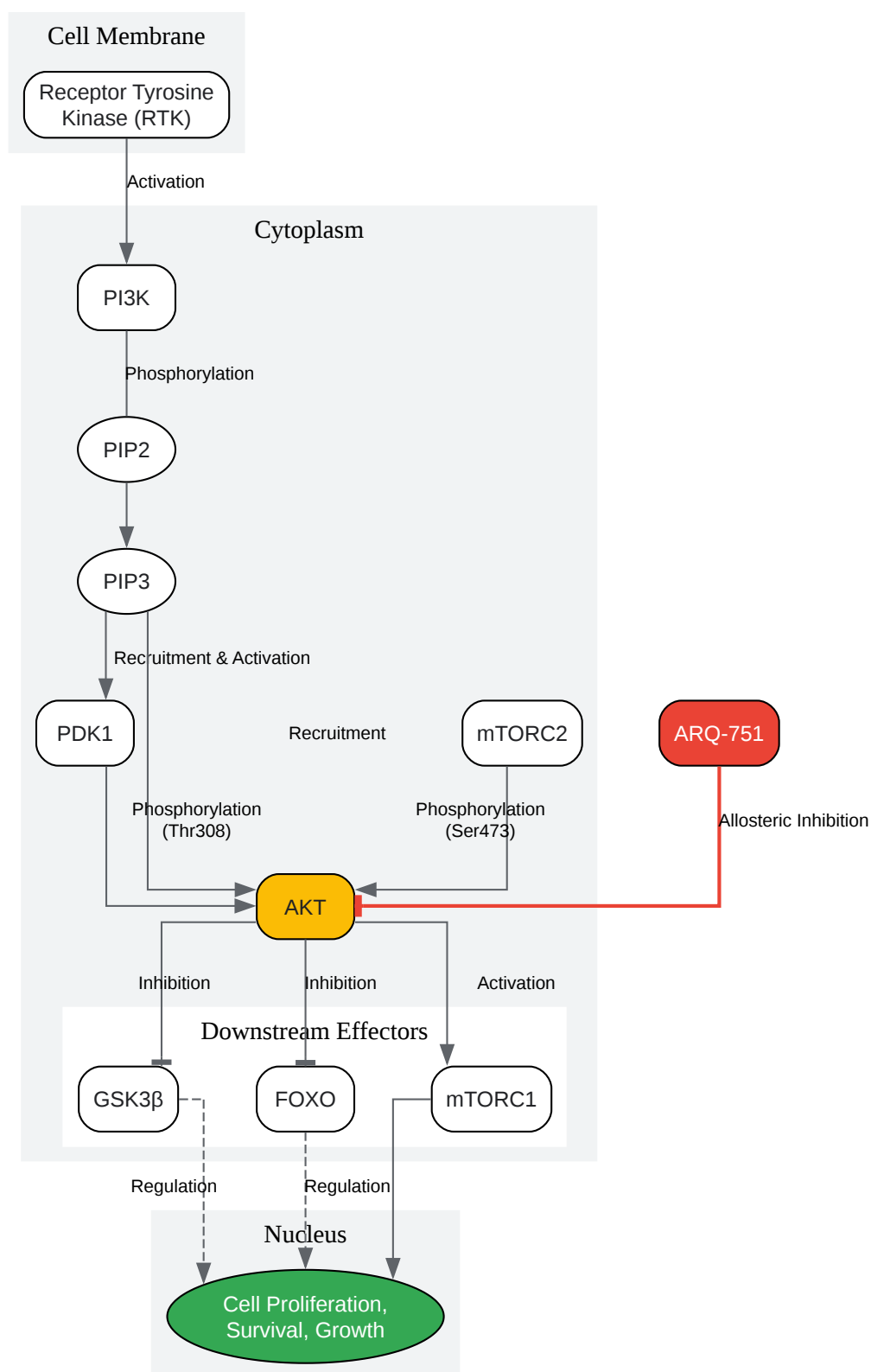
For Researchers, Scientists, and Drug Development Professionals

Introduction

ARQ-751, also known as Vevorisertib, is an orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors. As a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), **ARQ-751** targets the critical PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, playing a key role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the pharmacokinetics of **ARQ-751**, summarizing key data from preclinical and clinical studies to support further research and development.

Mechanism of Action and Signaling Pathway

ARQ-751 is a selective inhibitor of the serine/threonine kinase AKT. Upon oral administration, it binds to and inhibits the activity of AKT isoforms 1, 2, and 3. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which can lead to the suppression of tumor cell proliferation and induction of apoptosis. The PI3K/AKT/mTOR pathway is a crucial regulator of normal cellular processes, and its aberrant activation is a hallmark of many cancers, often due to mutations in genes such as PIK3CA, PTEN, and AKT itself.



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Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of **ARQ-751**.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have been conducted to characterize the pharmacokinetic profile of **ARQ-751**. These studies are essential for determining initial dosing regimens and predicting human pharmacokinetics.

In Vivo Studies

In a patient-derived xenograft (PDX) model of endometrial cancer, **ARQ-751** demonstrated a plasma half-life of 4 to 5 hours.^[1] In another preclinical study, a maximum plasma concentration (C_{max}) of ≥2 μM was achieved.

Parameter	Value	Species/Model	Notes
Plasma Half-life (t _{1/2})	4 - 5 hours	Mouse (Endometrial PDX model)	Demonstrates a moderate half-life in this preclinical model. ^[1]
Maximum Concentration (C _{max})	≥2 μM	Not Specified	Indicates achievable plasma concentrations at therapeutic doses.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of **ARQ-751**

Experimental Protocol: Preclinical Pharmacokinetic Study

A typical experimental workflow for assessing the pharmacokinetics of an oral drug like **ARQ-751** in a preclinical model is outlined below.



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Figure 2: A representative experimental workflow for a preclinical pharmacokinetic study.

Clinical Pharmacokinetics

ARQ-751 was evaluated in a Phase 1b clinical trial (NCT02761694) in adult subjects with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[2][3] The study assessed the safety, tolerability, and pharmacokinetics of **ARQ-751** as a single agent and in combination with other anti-cancer agents. Although the trial was terminated for business reasons, pharmacokinetic testing was prioritized.

The study involved a dose-escalation design with oral doses of **ARQ-751** ranging from 5 mg to 100 mg administered once daily (QD), as well as a 25 mg every other day (QOD) regimen.

Human Pharmacokinetic Parameters

The pharmacokinetic analysis from the Phase 1b study revealed the following key parameters:

Parameter	Value	Dosing Regimen	Notes
Time to Maximum Concentration (Tmax)	1 - 4 hours	Single and Multiple Doses	Indicates rapid oral absorption.[3]
Elimination Half-life (t _{1/2})	8.8 - 19.3 hours	Single and Multiple Doses	Suggests that steady-state concentrations can be achieved with once-daily dosing.[3]
Exposure (AUC)	Dose-proportional	10 to 100 mg QD	The increase in systemic exposure was proportional to the administered dose.

Table 2: Summary of Clinical Pharmacokinetic Parameters of **ARQ-751** (Vevorisertib)

Experimental Protocols: Bioanalytical Method

While a specific, detailed protocol for the bioanalytical method used in the clinical trial is not publicly available, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a small molecule inhibitor like **ARQ-751** in plasma would involve the following steps.

Sample Preparation

- **Thawing:** Frozen plasma samples are thawed at room temperature.
- **Protein Precipitation:** An organic solvent, such as acetonitrile, containing an internal standard is added to the plasma sample to precipitate proteins.
- **Centrifugation:** The mixture is centrifuged to pellet the precipitated proteins.
- **Supernatant Transfer:** The supernatant containing the analyte (**ARQ-751**) and internal standard is transferred to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

- **Chromatographic Separation:** The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.
- **Mass Spectrometric Detection:** The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- **Quantification:** The quantification of **ARQ-751** is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Conclusion

The pharmacokinetic profile of **ARQ-751** (Vevorisertib) is characterized by rapid oral absorption and a moderate to long elimination half-life in humans, supporting a once-daily dosing regimen.

Preclinical data provided the foundational understanding for its progression into clinical trials. The dose-proportional increase in exposure observed in the Phase 1b study is a favorable characteristic for predictable dosing. This compilation of pharmacokinetic data and methodologies serves as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting the PI3K/AKT pathway with inhibitors like **ARQ-751**. Further investigation and the public availability of more detailed pharmacokinetic data from completed and future studies will continue to refine our understanding of this compound.

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